REACTION_CXSMILES
|
C([O:8][C:9](=[O:24])/[CH:10]=[CH:11]/[C:12]12[CH2:19][CH2:18][C:15]([C:20]([O:22][CH3:23])=[O:21])([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)C1C=CC=CC=1.C(O)(=O)C>C(OCC)(=O)C.CO.[Pd]>[CH3:23][O:22][C:20]([C:15]12[CH2:18][CH2:19][C:12]([CH2:11][CH2:10][C:9]([OH:24])=[O:8])([CH2:17][CH2:16]1)[CH2:13][CH2:14]2)=[O:21] |f:2.3|
|
Name
|
|
Quantity
|
0.625 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(/C=C/C12CCC(CC1)(CC2)C(=O)OC)=O
|
Name
|
ethyl acetate methanol
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 200 mL of ethyl acetate and 200 mL of 1 N NaOH solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C12CCC(CC1)(CC2)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |